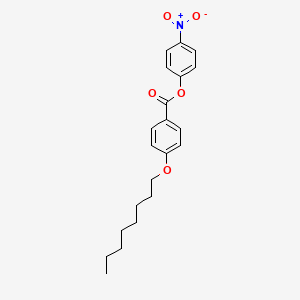
4-Nitrophenyl 4-n-octyloxy-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-n-octyloxy-benzoate is an organic compound with the molecular formula C21H25NO5 and a molar mass of 371.433 g/mol . It is a member of the ester family, characterized by the presence of a nitrophenyl group and an octyloxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-n-octyloxy-benzoate typically involves the esterification of 4-nitrophenol with 4-n-octyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4-n-octyloxy-benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-n-octyloxybenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-Aminophenyl 4-n-octyloxy-benzoate.
Hydrolysis: 4-Nitrophenol and 4-n-octyloxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-n-octyloxy-benzoate has several scientific research applications:
Biology: Employed in biochemical assays to study enzyme kinetics and inhibition, particularly in the context of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 4-n-octyloxy-benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, the compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.
4-Nitrophenyl butyrate: Similar to 4-nitrophenyl 4-n-octyloxy-benzoate but with a shorter alkyl chain.
4-Nitrophenyl palmitate: An ester with a longer alkyl chain, used in lipid metabolism studies.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and an octyloxybenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis, biochemical assays, and material science .
Propiedades
Número CAS |
52910-78-8 |
|---|---|
Fórmula molecular |
C21H25NO5 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C21H25NO5/c1-2-3-4-5-6-7-16-26-19-12-8-17(9-13-19)21(23)27-20-14-10-18(11-15-20)22(24)25/h8-15H,2-7,16H2,1H3 |
Clave InChI |
MVKYKZWDUCSXAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

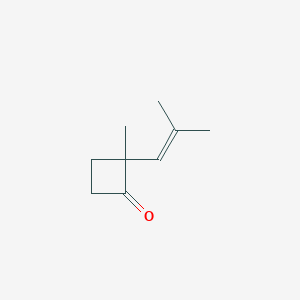
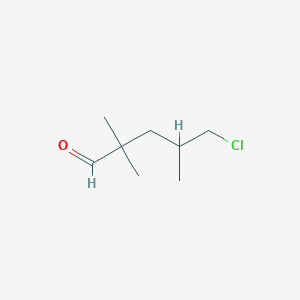
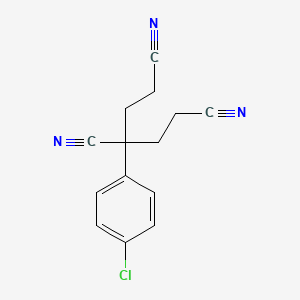

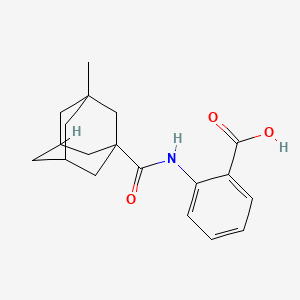
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)




